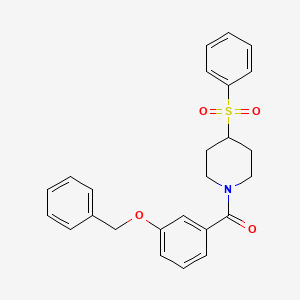

(3-(Benzyloxy)phenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-(Benzyloxy)phenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone is an organic compound that belongs to the class of phenylpiperidines This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a piperidine ring substituted with a phenylsulfonyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Benzyloxy)phenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Benzyloxyphenyl Intermediate: The synthesis begins with the preparation of the benzyloxyphenyl intermediate through the reaction of benzyl alcohol with phenol in the presence of a suitable catalyst.

Formation of the Piperidine Intermediate: The next step involves the synthesis of the piperidine intermediate by reacting piperidine with a phenylsulfonyl chloride under basic conditions.

Coupling Reaction: The final step involves the coupling of the benzyloxyphenyl intermediate with the piperidine intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance the efficiency of each step.

Analyse Des Réactions Chimiques

Types of Reactions

(3-(Benzyloxy)phenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone can undergo various types of chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

Oxidation: Benzaldehyde derivative.

Reduction: Phenylthiol derivative.

Substitution: Various substituted benzyloxy derivatives.

Applications De Recherche Scientifique

Therapeutic Potential

1. Inhibition of Enzymes Related to Neurological Disorders

Research indicates that compounds with similar structures to (3-(benzyloxy)phenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone may exhibit significant inhibitory activity against enzymes such as monoamine oxidase (MAO). For example, a study on related benzothiazole derivatives demonstrated potent MAO-B inhibitory activity, suggesting that modifications of the piperidine structure can enhance neuroprotective effects against diseases like Parkinson's disease .

2. Treatment of Metabolic Disorders

The compound's structural characteristics align with those found in other therapeutic agents targeting metabolic syndromes, including type 2 diabetes and obesity. Compounds that inhibit 11β-hydroxysteroid dehydrogenase type 1 are particularly relevant, as they can ameliorate conditions associated with metabolic syndrome . The potential for this compound to serve as a scaffold for developing such inhibitors is promising.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of (3-(Benzyloxy)phenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the phenylsulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

(3-(Methoxy)phenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone: Similar structure but with a methoxy group instead of a benzyloxy group.

(3-(Ethoxy)phenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone: Similar structure but with an ethoxy group instead of a benzyloxy group.

(3-(Hydroxy)phenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone: Similar structure but with a hydroxy group instead of a benzyloxy group.

Uniqueness

The uniqueness of (3-(Benzyloxy)phenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone lies in its specific combination of functional groups, which can provide distinct chemical reactivity and biological activity compared to its analogs. The benzyloxy group offers unique steric and electronic properties that can influence the compound’s interactions with molecular targets.

Activité Biologique

The compound (3-(Benzyloxy)phenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone , also known by its chemical formula C20H22N2O3S, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article discusses its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

The biological activity of this compound is primarily linked to its interaction with various enzymes and receptors in the body. Notably, it has been studied for its inhibitory effects on monoamine oxidase (MAO) , particularly MAO-B, which plays a crucial role in the metabolism of neurotransmitters.

1.1 Inhibition of Monoamine Oxidase

Research indicates that derivatives related to this compound exhibit potent and selective inhibition of MAO-B. For instance, a related compound demonstrated an IC50 value as low as 1.4 nM , indicating high potency in inhibiting MAO-B without affecting MAO-A at significantly higher doses . This selectivity is critical for developing treatments for neurodegenerative diseases such as Parkinson's disease, where MAO-B inhibition can enhance dopaminergic activity.

2. Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

3. Case Studies and Research Findings

Several studies have explored the biological implications of this compound and its analogs:

3.1 Neuroprotective Effects

In vivo studies have shown that compounds with similar structures can provide neuroprotective effects against oxidative stress, which is a contributing factor in neurodegenerative diseases. For example, a study demonstrated that certain benzyloxy derivatives could significantly reduce neuronal cell death in models of oxidative damage .

3.2 Anticancer Potential

Research has indicated that the compound may possess anticancer properties by inhibiting tubulin polymerization, which is essential for cancer cell division. In vitro tests revealed that certain derivatives exhibited strong inhibition against various cancer cell lines, suggesting potential applications in oncology .

4. Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis has been pivotal in understanding how modifications to the core structure influence biological activity:

Propriétés

IUPAC Name |

[4-(benzenesulfonyl)piperidin-1-yl]-(3-phenylmethoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO4S/c27-25(21-10-7-11-22(18-21)30-19-20-8-3-1-4-9-20)26-16-14-24(15-17-26)31(28,29)23-12-5-2-6-13-23/h1-13,18,24H,14-17,19H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGSIBLPXUMKAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.